molecular formula C18H26N4O2S B1205297 Mesulergine CAS No. 64795-35-3

Mesulergine

Cat. No. B1205297
CAS RN: 64795-35-3
M. Wt: 362.5 g/mol
InChI Key: JLVHTNZNKOSCNB-YSVLISHTSA-N
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Description

Mesulergine (INN) (developmental code name CU-32085) is a drug of the ergoline group which was never marketed . It acts on serotonin and dopamine receptors . Specifically, it is an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors and an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors . It also has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A receptors .


Molecular Structure Analysis

The molecular formula of Mesulergine is C18H26N4O2S . The exact mass is 362.18 and the molecular weight is 362.492 . The IUPAC name is (6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline .


Chemical Reactions Analysis

Mesulergine is known to have dopaminergic properties . It is also a serotonin antagonist . Pharmacological studies with mesulergine contributed to a better understanding of the neurotransmitter pathways of the human central nervous system (CNS) and led to new clinical indications of this drug .


Physical And Chemical Properties Analysis

Mesulergine is a synthetic organic compound . The physico-chemical properties of Mesulergine are available for small molecules and natural products .

Scientific Research Applications

Mesulergine and Dopamine Receptors

Mesulergine (CU 32-085) is an 8 alpha-aminoergoline that affects striatal dopamine turnover, displaying a biphasic manner with initial dopamine antagonistic and later agonistic effects. This is due to a metabolic conversion in vivo, where mesulergine antagonizes D1-receptor responses at micromolar concentrations and D2-receptor responses at nanomolar concentrations. In contrast, its metabolite stimulates both D1- and D2-receptors (Markstein, 1983).

Mesulergine and Serotonin-2 Receptors

[3H]Mesulergine binds with high affinity to rat cerebral cortex membranes, displaying selectivity for serotonin-2 receptors. It shows significantly weaker affinity for dopamine receptors labeled by neuroleptics and negligible affinity for serotonin-1, alpha 1-adrenergic, or histamine H1 receptors. Specific [3H]mesulergine binding is reduced in the presence of low concentrations of lithium ions (Closse, 1983).

Mesulergine and Prolactin Secretion

Mesulergine exhibits a biphasic antagonistic-agonistic effect on dopamine turnover and has been studied for its influence on prolactin secretion and prolactin cells morphology. Prolonged treatment with mesulergine attenuates the stimulatory effect of stilboestrol on prolactin secretion and decreases prolactin cells density and lactotroph mitotic indexes (Pisarek & Stępień, 1992).

Mesulergine in Parkinson's Disease

Mesulergine has shown utility as an antiparkinsonian drug. While it exhibits antidopaminergic properties in vitro and in vivo, it is rapidly metabolized into several pharmacologically active dopamine agonists. Its influence on central dopamine metabolism is dependent on the administration route, and a correlation between the concentration of the parent drug, dopamineergic metabolites, and striatal dopamine metabolism has been noted (Enz, Donatsch, & Nordmann, 2005).

Mesulergine and Diet Selection

Mesulergine impacts diet selection and serotonin (5-HT) and dopamine (DA) turnover in rats. It induces short-term hyperphagia due to antiserotonergic and dopaminergic activity and long-term hypophagia due to prolonged agonistic effects on dopaminergic neurons (Giannakopoulos, Galanopoulou, Daifotis, & Couvaris, 1998).

properties

IUPAC Name

(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3/t13-,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVHTNZNKOSCNB-YSVLISHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72786-12-0 (mono-hydrochloride)
Record name Mesulergine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064795353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046324
Record name Mesulergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesulergine

CAS RN

64795-35-3
Record name Mesulergine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64795-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesulergine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064795353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESULERGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SML95FK06I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,930
Citations
P Galanopoulou, G Giannakopoulos - CNS Drug Reviews, 1999 - Citeseer
… As with all other dopamine agonists, mesulergine has antiprolactin activity and is capable of … , mesulergine is also a serotonin antagonist. Pharmacological studies with mesulergine …
Number of citations: 3 citeseerx.ist.psu.edu
RF Pfeiffer - Clinical neuropharmacology, 1985 - journals.lww.com
… One patient experienced a severe gastric hemorrhage while receiving mesulergine, but a causative relation to mesulergine was uncertain (35). Animal studies show mesulergine to …
Number of citations: 11 journals.lww.com
SWJ Lamberts, JGM Klÿn… - Clinical Pharmacology & …, 1984 - Wiley Online Library
… Mesulergine exerted strong dopaminergic effects in animals without … mg mesulergine in six subjects with hyperprolactinemia. Clinical effects of acute and chronic dosing of mesulergine …
Number of citations: 5 ascpt.onlinelibrary.wiley.com
R Markstein - European journal of pharmacology, 1983 - Elsevier
… Mesulergine was found to antagonise D 1 -receptor … In contrast, the bidemethylated metabolite of mesulergine … These in vitro results suggest that at dopamine receptors, mesulergine …
Number of citations: 22 www.sciencedirect.com
MS Choudhary, S Craigo, BL Roth - Molecular Pharmacology, 1993 - ASPET
The molecular processes by which agonists and antagonists bind to serotonin2 [5-hydroxytryptamine (5-HT2)] receptors are currently unknown. Three molecular models have proposed …
Number of citations: 159 molpharm.aspetjournals.org
J Jankovic, J Orman, B Jansson - Neurology, 1985 - AAN Enterprises
We used a new D 2 dopamine agonist, mesulergine (8-alpha-amino-ergoline, CU 32–085), to treat 20 patients (12 men and 8 women), mean age 62.6 (SEM = 1.7) and mean duration …
Number of citations: 14 n.neurology.org
JF López‐Giménez, G Mengod, JM Palacios… - Synapse, 2001 - Wiley Online Library
The distribution of serotonin 5‐HT 2C receptor mRNA in monkey brain was studied by in situ hybridization and compared with the distribution of [ 3 H]mesulergine binding sites as …
Number of citations: 143 onlinelibrary.wiley.com
AN Lieberman, G Gopinathan, A Neophytides - European neurology, 1986 - karger.com
… In the second study mesulergine was added to a decreasing dose of levodopa. Three of the … mesulergine, the 18 patients were 2.8 years older, and had the disease longer. Mesulergine …
Number of citations: 9 karger.com
D Hoyer, G Engel, HO Kalkman - European journal of pharmacology, 1985 - Elsevier
… for 8-OH-DPAT, mesulergine and pirenperone. [ 3 H]Mesulergine bound in pig choroid plexus … site characterized by high affinity for metergoline, mesulergine, 5-HT and methergine and …
Number of citations: 684 www.sciencedirect.com
A Rascol, JL Montastruc, O Rascol… - Clinical …, 1986 - journals.lww.com
… The decrease in levodopa dose and the addition of mesulergine … ), mesulergine was found to be active on tremor and rigidity scores but not on akinesia or global scores. Mesulergine …
Number of citations: 4 journals.lww.com

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